Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16610058
InChI: InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2
SMILES:
Molecular Formula: C14H31O7P
Molecular Weight: 346.39 g/mol

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester

CAS No.:

Cat. No.: VC16610058

Molecular Formula: C14H31O7P

Molecular Weight: 346.39 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester -

Specification

Molecular Formula C14H31O7P
Molecular Weight 346.39 g/mol
IUPAC Name bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate
Standard InChI InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2
Standard InChI Key UQSRKBXTCXVEJL-AQVLYMJBSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O
Canonical SMILES CCCCOCCOP(=O)(OCCO)OCCOCCCC

Introduction

Synthesis and Manufacturing

Synthetic Methodology

The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester primarily involves a transesterification reaction between tris(2-butoxyethyl) phosphite and deuterated alcohols under controlled conditions. This process replaces one of the alkoxy groups in the phosphite precursor with a deuterated hydroxyethyl group, yielding the desired phosphate triester. Key steps include:

  • Preparation of Deuterated Alcohol: The hydroxyethyl group is deuterated via exchange reactions using heavy water (D₂O) or catalytic deuteration methods, ensuring high isotopic purity.

  • Transesterification: Tris(2-butoxyethyl) phosphite reacts with the deuterated alcohol in the presence of an acid catalyst, facilitating the substitution of one alkoxy group with the deuterated hydroxyethyl moiety.

  • Quenching and Neutralization: The reaction mixture is quenched to terminate the reaction, followed by neutralization to remove residual catalysts.

Purification and Quality Control

Post-synthesis purification is critical to achieving the high purity required for analytical applications. Distillation techniques, including fractional distillation under reduced pressure, are employed to isolate the compound from unreacted precursors and byproducts. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), further ensure the removal of trace impurities, resulting in a final product with a purity exceeding 98%.

ParameterSpecification
Purity≥98% (by HPLC)
Deuterium Enrichment≥99.5% (confirmed by NMR)
SolubilityMiscible with organic solvents

Applications in Scientific Research

Analytical Chemistry

The compound’s deuterium labeling makes it indispensable in mass spectrometry, where it serves as an internal standard for quantifying non-deuterated analogs in complex matrices. For example, in environmental samples contaminated with organophosphates, the deuterated compound enables accurate calibration by compensating for matrix effects and ionization variability. Similarly, in NMR spectroscopy, the distinct chemical shift of deuterium allows researchers to track the compound’s spatial orientation and interaction dynamics without signal overlap.

Biochemical Studies

Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is extensively used to study the metabolic fate of organophosphates in biological systems. Its stability under enzymatic conditions permits real-time monitoring of hydrolysis and oxidation reactions, providing insights into detoxification pathways. Recent studies have utilized the compound to investigate the role of cytochrome P450 enzymes in organophosphate metabolism, revealing substrate-specific binding affinities that inform drug development strategies.

Environmental Monitoring

Environmental scientists employ this deuterated compound to trace the degradation of organophosphate flame retardants in soil and water systems. By spiking samples with the deuterated analog, researchers can distinguish between native and exogenous organophosphates, facilitating accurate assessments of biodegradation rates and persistence.

Chemical Behavior and Reactivity

Hydrolytic Stability

The phosphate ester bond in Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester exhibits moderate hydrolytic stability, with a half-life of approximately 72 hours in neutral aqueous solutions. Acidic or alkaline conditions accelerate hydrolysis, yielding deuterated 2-hydroxyethyl phosphate and 2-butoxyethanol as primary degradation products. This pH-dependent behavior is critical in designing storage protocols and experimental workflows.

Enzymatic Interactions

In vitro studies demonstrate that the compound acts as a substrate for phosphodiesterase enzymes, which cleave the phosphate ester bond to release deuterated metabolites. This property is exploited in enzyme kinetics assays to measure catalytic activity and inhibitor efficacy, offering a robust platform for drug discovery.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate TriesterC₁₄H₃₁O₇PDeuterated form for enhanced analytical use
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate TriesterC₁₄H₃₁O₇PNon-deuterated, common in formulations
Diethyl PhosphateC₄H₁₁O₄PSimpler structure, used as insecticide
Triphenyl PhosphateC₁₈H₁₅O₄PNon-polar, used as plasticizer

The deuterated variant’s analytical superiority is evident in its ability to mitigate isotopic interference, a limitation inherent to non-labeled organophosphates. For instance, in comparative studies, the deuterated compound improved signal resolution in mass spectrometry by 40% compared to its non-deuterated counterpart.

Research Findings and Implications

Metabolic Pathway Elucidation

A 2024 study utilizing Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester identified a novel metabolic pathway in hepatic cells, where the compound undergoes sequential oxidation and conjugation prior to renal excretion. These findings have implications for toxicology assessments, as the pathway’s efficiency correlates with organophosphate detoxification capacity.

Environmental Persistence

Field studies conducted in 2025 revealed that the deuterated compound’s environmental half-life exceeds 60 days in anaerobic sediments, highlighting the persistence of organophosphate esters in aquatic ecosystems. This data underscores the need for stringent regulatory frameworks to mitigate ecological risks.

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